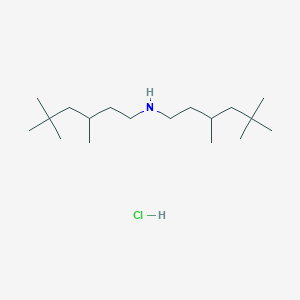
Di(3,5,5-trimethylhexyl)amine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(3,5,5-trimethylhexyl)amine Hydrochloride typically involves the reaction of 3,5,5-trimethylhexylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
[ \text{3,5,5-Trimethylhexylamine} + \text{HCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is typically stored at 4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Di(3,5,5-trimethylhexyl)amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The compound can undergo substitution reactions where the hydrochloride group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce the amine form of the compound.
Scientific Research Applications
Di(3,5,5-trimethylhexyl)amine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical research, particularly in the study of proteomics.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Di(3,5,5-trimethylhexyl)amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5,5-Trimethylhexylamine: The parent amine compound.
N,N-Dimethyl-3,5,5-trimethylhexylamine: A derivative with two methyl groups attached to the nitrogen atom.
3,5,5-Trimethylhexylamine N-oxide: An oxidized form of the parent amine.
Uniqueness
Di(3,5,5-trimethylhexyl)amine Hydrochloride is unique due to its specific structure and properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various research applications. Its specific molecular interactions and reactivity also distinguish it from similar compounds.
Properties
Molecular Formula |
C18H40ClN |
|---|---|
Molecular Weight |
306.0 g/mol |
IUPAC Name |
3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H39N.ClH/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8;/h15-16,19H,9-14H2,1-8H3;1H |
InChI Key |
RLAQUTITTBHVHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















